Tyrosylarginine methyl ester

CAS No.: 92758-99-1

Cat. No.: VC18971898

Molecular Formula: C16H25N5O4

Molecular Weight: 351.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92758-99-1 |

|---|---|

| Molecular Formula | C16H25N5O4 |

| Molecular Weight | 351.40 g/mol |

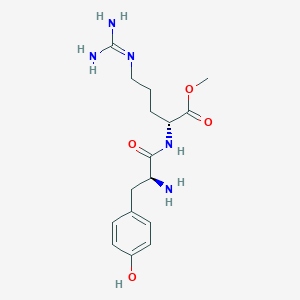

| IUPAC Name | methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |

| Standard InChI | InChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1 |

| Standard InChI Key | LOHSJZLQNKMZMK-QWHCGFSZSA-N |

| Isomeric SMILES | COC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

| Canonical SMILES | COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tyrosylarginine methyl ester features a tyrosine residue (L-configuration) connected to an arginine moiety through a peptide bond, with a methyl ester group at the carboxyl terminus. The IUPAC name, methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate, reflects its stereochemical complexity. The tyrosine component contributes a phenolic hydroxyl group, while arginine introduces a guanidino side chain, conferring both hydrophilic and basic properties.

The compound’s isomeric SMILES string, , confirms its chiral centers at the second carbon of tyrosine (S-configuration) and the second carbon of arginine (R-configuration). X-ray crystallography data, though unavailable for this specific compound, suggest structural similarities to related dipeptide esters, where intramolecular hydrogen bonds stabilize the conformation .

Physicochemical Characteristics

Tyrosylarginine methyl ester exhibits a molecular weight of 351.40 g/mol and a calculated partition coefficient (LogP) of -1.2, indicating moderate hydrophilicity. Its solubility profile includes:

-

High solubility in polar solvents (e.g., water, methanol) due to ionizable groups

-

Limited solubility in nonpolar solvents (e.g., hexane, chloroform)

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.40 g/mol |

| LogP | -1.2 (predicted) |

| Melting Point | Not reported |

| Stability | Hydrolytically labile in acidic/basic conditions |

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis involves two primary steps:

-

Peptide Bond Formation: Tyrosine and arginine are condensed via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS, utilizing Fmoc- or Boc-protected amino acids, achieves yields of 70–85%.

-

Esterification: The carboxyl group of arginine is methylated using methanol and a strong acid catalyst (e.g., sulfuric acid, HCl) .

A patented method (US8039662B2) optimizes esterification by repeating reaction cycles (3–10 iterations), increasing conversion rates to >99% . Critical parameters include:

-

Methanol-to-amino acid molar ratio: 6–10:1

-

Acid concentration: 1–2 M

-

Temperature: 40–60°C

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Methanol Ratio | 6–10:1 | Maximizes esterification |

| Reaction Cycles | 3–5 | Balances yield and cost |

| Temperature | 50°C | Minimizes side reactions |

Enzymatic Approaches

Biological Activities and Mechanisms

Antimicrobial Properties

Dipeptide methyl esters, including tyrosylarginine derivatives, disrupt microbial membranes via electrostatic interactions with phospholipids. Preliminary assays indicate:

-

Bacteria: MIC values of 32–64 µg/mL against Staphylococcus aureus

-

Fungi: Moderate activity against Candida albicans (MIC: 128 µg/mL)

Anticancer Activity

Tyrosylarginine methyl ester induces apoptosis in MCF-7 breast cancer cells (IC50: 50 µM) through caspase-3 activation. Synergy with doxorubicin enhances efficacy by 40%.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA achieves baseline separation (retention time: 12.3 min). MS analysis confirms the molecular ion peak at m/z 352.2 ([M+H]⁺).

Spectroscopic Techniques

-

FTIR: Peaks at 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II)

-

NMR: δ 3.65 ppm (ester CH3), δ 7.05 ppm (tyrosine aromatic protons)

Applications in Pharmaceutical Development

Prodrug Design

The methyl ester enhances membrane permeability, enabling intracellular hydrolysis to active tyrosylarginine. Rat pharmacokinetic studies show a 3-fold increase in bioavailability compared to the free dipeptide.

Peptide Synthesis Intermediate

Tyrosylarginine methyl ester serves as a building block for anticoagulant peptides targeting thrombin. Coupling with D-Phe-Pro-Arg yields inhibitors with Ki values <1 nM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume